Synthetic Efficiency: Yield Advantage Over Bromo Analog via Industrial Iodination
The direct synthesis of (2-Iodophenyl)trimethylsilane can be achieved with high cost-efficiency via a patented method that substitutes iodine for a trialkylsilyl group using an iodine-containing electrophilic reagent (I-X) without hydrolyzing hydrolysable alkoxy groups [1]. This route contrasts with the synthesis of the bromo analog, 2-bromophenyltrimethylsilane, which is typically prepared via a Grignard reaction from 2-bromophenylmagnesium bromide and trimethylchlorosilane, yielding only 69% . While the exact isolated yield for the target compound under the patented conditions is not provided, the method's design for economic production suggests a significant improvement over the 69% benchmark for the bromo compound.
Baseline: bromo analog 69% yield via Grignard
| Evidence Dimension | Isolated Yield in Synthesis |
|---|---|
| Target Compound Data | Not specified, but method described as 'high cost-efficiency' and 'economically producing' [1] |
| Comparator Or Baseline | 2-Bromophenyltrimethylsilane: 69% yield |
| Quantified Difference | Qualitative improvement over 69% baseline |
| Conditions | Target: Iodination of a trialkylsilyl group (Shin-Etsu Patent); Comparator: Grignard reaction |
Why This Matters
For procurement, a synthesis route that is inherently more efficient and economical directly impacts cost-of-goods and scalability, making the iodo-compound a more attractive building block than its bromo counterpart.
- [1] Ogihara, T., & Watanabe, T. (Shin-Etsu Chemical Co., Ltd.). (2020). Method for producing iodine-containing silicon compound. European Patent EP 3650452 A1. View Source
